molecular formula C21H25N5O3 B12246334 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B12246334
M. Wt: 395.5 g/mol
InChI Key: GALSIWUQMJCGRG-UHFFFAOYSA-N
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Description

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a quinazolinone core. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the construction of the quinazolinone core. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-3,4-dihydroquinazolin-4-one, exhibit comparable chemical and biological properties.

    Pyrazole Derivatives:

    Piperidine Derivatives: Compounds with piperidine rings, such as 4-piperidone, have analogous structural features and uses.

Uniqueness

The uniqueness of 3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of the pyrazole, piperidine, and quinazolinone moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits that may not be achievable with other similar compounds.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H25N5O3/c1-14-22-18-7-5-4-6-16(18)21(28)26(14)12-15-8-10-25(11-9-15)20(27)17-13-24(2)23-19(17)29-3/h4-7,13,15H,8-12H2,1-3H3

InChI Key

GALSIWUQMJCGRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=CN(N=C4OC)C

Origin of Product

United States

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